molecular formula C12H18N2O B1497450 p-Acetotoluidide,2-(propylamino)-(8ci)

p-Acetotoluidide,2-(propylamino)-(8ci)

Cat. No.: B1497450
M. Wt: 206.28 g/mol
InChI Key: HKUBDTYOQOWVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Acetotoluidide,2-(propylamino)-(8ci) is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide moiety substituted with a 4-methylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Acetotoluidide,2-(propylamino)-(8ci) typically involves the reaction of 4-methylphenylamine with propylamine and glycine derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of p-Acetotoluidide,2-(propylamino)-(8ci) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

p-Acetotoluidide,2-(propylamino)-(8ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

p-Acetotoluidide,2-(propylamino)-(8ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Acetotoluidide,2-(propylamino)-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-(propylamino)propanamide
  • N-(4-Methylphenyl)-2-(propylamino)propanamide Hydrochloride

Uniqueness

p-Acetotoluidide,2-(propylamino)-(8ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(propylamino)acetamide

InChI

InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

HKUBDTYOQOWVSH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC=C(C=C1)C

sequence

G

Origin of Product

United States

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